An In-depth Technical Guide on the Synthesis and Characterization of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
An In-depth Technical Guide on the Synthesis and Characterization of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a reliable synthetic pathway, beginning with the essential precursor 4-(1H-pyrazol-3-yl)aniline, followed by its acylation to yield the target molecule. Each experimental stage is explained with a focus on the underlying chemical principles and methodological choices. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and analysis of pyrazole-containing amides.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyrazole scaffold is a key feature in several approved drugs, highlighting its importance as a "privileged structure" in drug design.
N-[4-(1H-pyrazol-3-yl)phenyl]propanamide belongs to this important class of molecules. Its structure combines a pyrazole ring with a propanamide moiety linked through a phenyl group. This arrangement of functional groups offers potential for diverse biological interactions, making it a valuable target for synthesis and further investigation. This guide provides a detailed, step-by-step methodology for its synthesis and comprehensive characterization.
Synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
The synthesis of the title compound is a two-step process. The first step involves the preparation of the key intermediate, 4-(1H-pyrazol-3-yl)aniline. The second step is the acylation of this intermediate with propanoyl chloride to yield the final product.
Synthesis Pathway Overview
The overall synthetic route is depicted below. The initial step is a condensation reaction to form the pyrazole ring, followed by an acylation reaction.
Caption: Synthetic pathway for N-[4-(1H-pyrazol-3-yl)phenyl]propanamide.
Step 1: Synthesis of 4-(1H-pyrazol-3-yl)aniline
The synthesis of 3-substituted pyrazoles can be achieved through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[4] In this protocol, we utilize an enaminone intermediate derived from 4-aminoacetophenone.
Experimental Protocol:
-
Formation of the Enaminone: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which is often used in the next step without further purification.
-
Cyclization: Dissolve the crude enaminone in glacial acetic acid. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried.
-
Purification: The crude 4-(1H-pyrazol-3-yl)aniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent serves as a convenient one-carbon source to form the enaminone, which is a key precursor for the pyrazole ring.
-
Hydrazine Hydrate: This is the source of the two nitrogen atoms required for the formation of the pyrazole heterocycle.
-
Acetic Acid: It acts as a solvent and a catalyst for the cyclization and dehydration steps.
Step 2: Synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
This step involves the acylation of the primary amine group of 4-(1H-pyrazol-3-yl)aniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol:
-
Reactant Preparation: Dissolve 4-(1H-pyrazol-3-yl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as pyridine or triethylamine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-[4-(1H-pyrazol-3-yl)phenyl]propanamide.
Causality Behind Experimental Choices:
-
Aprotic Solvent: DCM is chosen as it is inert to the reaction conditions and effectively dissolves the starting materials.
-
Base (Pyridine/Triethylamine): The base is essential to neutralize the hydrochloric acid that is generated during the reaction, thereby driving the reaction to completion.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic nature of the acylation reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Characterization of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for N-[4-(1H-pyrazol-3-yl)phenyl]propanamide are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
| ~2.4 | Quartet | 2H | -CH₂ -CH₃ |
| ~6.7 | Doublet | 1H | Pyrazole C4-H |
| ~7.6-7.9 | Multiplet | 5H | Aromatic protons and Pyrazole C5-H |
| ~10.0 | Singlet | 1H | Amide NH |
| ~13.0 | Broad Singlet | 1H | Pyrazole NH |
Note: The exact chemical shifts can vary depending on the solvent used.[6]
Interpretation of ¹H NMR Data:
-
The triplet at ~1.2 ppm and the quartet at ~2.4 ppm are characteristic of an ethyl group (-CH₂-CH₃) from the propanamide moiety.[6]
-
The signals in the aromatic region (~6.7-7.9 ppm) correspond to the protons on the phenyl and pyrazole rings.
-
The singlet at ~10.0 ppm is indicative of the amide proton.
-
The broad singlet at a downfield chemical shift (~13.0 ppm) is characteristic of the pyrazole NH proton.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~10 | -CH₂-C H₃ |
| ~30 | -C H₂-CH₃ |
| ~100-140 | Aromatic and Pyrazole Carbons |
| ~150 | Pyrazole C3 |
| ~172 | Carbonyl Carbon (C =O) |
Interpretation of ¹³C NMR Data:
-
The aliphatic signals around 10 and 30 ppm correspond to the carbons of the propanamide ethyl group.
-
A series of signals in the 100-140 ppm range are attributed to the aromatic carbons of the phenyl ring and the carbons of the pyrazole ring.
-
The signal for the pyrazole carbon attached to the phenyl ring (C3) is expected to be downfield.
-
The carbonyl carbon signal appears at a characteristic downfield shift of around 172 ppm.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For N-[4-(1H-pyrazol-3-yl)phenyl]propanamide (C₁₂H₁₃N₃O), the expected molecular weight is approximately 215.25 g/mol .
Expected Mass Spectrum Data (e.g., using Electrospray Ionization - ESI):
| m/z | Assignment |
| 216.1 | [M+H]⁺ (protonated molecule) |
| 238.1 | [M+Na]⁺ (sodium adduct) |
Fragmentation Pattern:
The fragmentation of pyrazole derivatives in mass spectrometry can be complex.[7][8][9] Common fragmentation pathways may involve the loss of the propanamide side chain or cleavage of the pyrazole ring. Analysis of these fragments can provide further structural validation.
Potential Applications and Future Directions
The structural motifs present in N-[4-(1H-pyrazol-3-yl)phenyl]propanamide suggest its potential for various biological activities. The pyrazole core is a known pharmacophore for a range of targets, and the amide linkage provides a site for hydrogen bonding interactions.[10][11]
Further research could involve:
-
Screening for Biological Activity: Evaluating the compound's efficacy in various assays, such as anti-inflammatory, anticancer, or antimicrobial screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the propanamide chain, the phenyl ring, or the pyrazole ring to optimize biological activity.[12]
-
Computational Modeling: Using molecular docking and other in-silico methods to predict potential biological targets.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide. The described synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization using NMR and MS provides a robust framework for verifying the structure and purity of the final compound. This information serves as a valuable resource for researchers in medicinal chemistry and related fields, facilitating further exploration of this and similar pyrazole derivatives for potential therapeutic applications.
References
- Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
- National Institutes of Health (NIH). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- ResearchGate. Mass spectrometric study of some pyrazoline derivatives.
- PubMed. propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines with platelet antiaggregating, hypotensive, antiarrhythmic and other activities.
- Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- Google Patents. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
- Journal of the Turkish Chemical Society, Section A: Chemistry. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- National Institutes of Health (NIH). Current status of pyrazole and its biological activities.
- ResearchGate. Fig. 1. Biological activity of pyrazoles derivatives and experimental...
- Journal of Chemical Research. SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**.
- PubMed. Biological activities of pyrazoline derivatives--a recent development.
- MDPI. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent.
- Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- PubChem. N-(4-(1H-pyrazol-3-yl)phenyl)benzamide | C16H13N3O | CID - PubChem.
- MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- National Institutes of Health (NIH). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
- Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
- ResearchGate. NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide.
- International Journal of Pharmaceutical and Life Sciences. Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives.
- MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
- PubChem. 4-(1H-pyrazol-3-yl)aniline | C9H9N3 | CID 2735399.
- Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence.
- ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
- Frontiers. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. 4-(1H-pyrazol-3-yl)aniline | C9H9N3 | CID 2735399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines with platelet antiaggregating, hypotensive, antiarrhythmic and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
